

Tasipimidine Sulfate: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tasipimidine, with developmental code names ODM-105 and ORM-19695, is a novel, orally active, and selective α2A-adrenoceptor agonist.[1][2] It is approved in the European Union for veterinary use under the brand name Tessie® for the short-term alleviation of situational anxiety and fear in dogs triggered by noise or owner departure.[1][3] Tasipimidine has also been investigated for the treatment of insomnia in humans, although its development for this indication has been discontinued following a Phase 2 clinical trial that did not meet its primary endpoint.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of **Tasipimidine Sulfate**, synthesizing available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

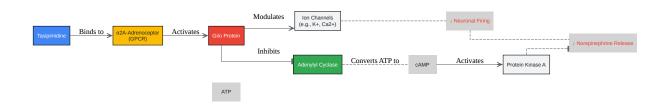
Mechanism of Action

Tasipimidine is a potent and selective full agonist of the human $\alpha 2A$ -adrenergic receptor.[1][2] The activation of these presynaptic autoreceptors in the central nervous system, particularly in the locus coeruleus, inhibits the release of norepinephrine.[2][7] This reduction in noradrenergic neurotransmission is the primary mechanism underlying its anxiolytic, sedative, and analgesic effects.[2][7][8]

Signaling Pathway



The binding of Tasipimidine to the $\alpha 2A$ -adrenoceptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction of neuronal firing and neurotransmitter release.



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Tasipimidine's primary signaling cascade.

Pharmacodynamics

The pharmacodynamic profile of Tasipimidine is characterized by its high affinity and functional selectivity for the $\alpha 2A$ -adrenoceptor subtype.

Receptor Binding and Functional Activity

In vitro studies have demonstrated Tasipimidine's potent and full agonistic activity at the human $\alpha 2A$ -adrenoceptor, with weaker agonism at other $\alpha 2$ subtypes and low affinity for $\alpha 1$ -adrenoceptors.[1]



Receptor Subtype	Species	Assay Type	Value	Unit	Reference
α2A- Adrenoceptor	Human	Functional Agonism	7.57	pEC50	
α2B- Adrenoceptor	Human	Functional Agonism	6.00	pEC50	
α2C- Adrenoceptor	Human	Functional Agonism	6.29	pEC50	-
α2D- Adrenoceptor	Rodent	Functional Agonism	6.56	pEC50	-
α2- Adrenoceptor	Rat	Functional Agonism	5.7	EC50 (nM)	[4]
α1- Adrenoceptor s	Human	Binding Affinity	Low	-	[1]
α1A- Adrenoceptor	Rat	Functional Agonism	Weak Partial Agonist	-	
α1B- Adrenoceptor	Rat	Functional Agonism	Weak Partial Agonist	-	-

In Vivo Pharmacodynamic Effects

Preclinical and clinical studies have demonstrated the dose-dependent anxiolytic, sedative, and physiological effects of Tasipimidine.



Effect	Species	Model	Doses	Key Findings	Reference
Anxiolysis	Dog	Separation Anxiety	10 and 30 μg/kg (oral)	Statistically significant reduction in destructive behavior and vocalization at 30 µg/kg.	
Sedation	Rat	Acoustic Startle Reflex	300-1000 μg/kg (s.c.)	Reduced amplitude of the acoustic startle reflex.	[4]
Sedation	Mouse	Spontaneous Locomotor Activity	30-100 μg/kg (s.c.), 3.0 mg/kg (oral)	Significantly reduced locomotor activity.	[4]
Physiological Effects	Dog	-	-	Lowering of heart rate, blood pressure, and rectal temperature.	[2]
Anesthetic Sparing	Dog	Propofol/Isofl urane Anesthesia	30 μg/kg (oral)	Reduced propofol dose by 30% and isoflurane MAC by 19%.	[1]

Pharmacokinetics

The pharmacokinetic profile of Tasipimidine has been most extensively characterized in dogs.





Pharmacokinetic Parameters in Dogs (Oral

Administration)

Parameter	Condition	Value	Unit	Reference
Bioavailability	Fasted	~60	%	[7]
Cmax (30 μg/kg)	Fasted	~5	ng/mL	[7]
Tmax	Fasted	0.5 - 1.5	hours	[7]
Cmax (30 μg/kg)	Fed	2.6	ng/mL	[2]
Tmax	Fed	0.7 - 6	hours	[2]
Plasma Protein Binding	-	~17	%	[7]
Volume of Distribution	-	3	L/kg	[7]
Total Clearance (10 μg/kg i.v.)	-	21	mL/min/kg	[7]
Terminal Half-life	Fasted	1.7	hours	[7]

Metabolism and Excretion: Tasipimidine is primarily metabolized through demethylation and dehydrogenation.[7] The parent compound is rapidly eliminated, with approximately 25% excreted unchanged in the urine.[7] The circulating metabolites are significantly less potent than Tasipimidine.[7]

Pharmacokinetics in Other Species

Pharmacokinetic data in rodents indicate that the oral bioavailability of Tasipimidine is limited, particularly in rats.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections summarize the methodologies employed in key studies of Tasipimidine.



In Vitro Receptor Functional Assays

- Objective: To determine the functional activity (agonism) of Tasipimidine at various adrenoceptor subtypes.
- Methodology:
 - Cell Lines: Use of recombinant cell lines (e.g., CHO cells) stably expressing the human α2A, α2B, and α2C, and rodent α2D adrenoceptors.
 - Assay Principle: Measurement of a downstream signaling event following receptor activation. A common method is the measurement of intracellular calcium mobilization using a fluorescent dye (e.g., in CHO cells co-expressing Gα15) or changes in cAMP levels.
 - Procedure:
 - Cells are cultured to an appropriate density in microtiter plates.
 - Cells are loaded with a calcium-sensitive fluorescent dye or incubated with reagents for cAMP measurement.
 - A baseline reading is taken.
 - Tasipimidine is added at various concentrations.
 - The change in fluorescence or cAMP levels is measured over time.
 - Data Analysis: Concentration-response curves are generated, and pEC50 values are calculated using non-linear regression.

In Vivo Behavioral Assessments

- · Acoustic Startle Reflex in Rats:
 - Objective: To assess the sedative effects of Tasipimidine.



 Apparatus: A startle chamber equipped with a speaker to deliver an acoustic stimulus and a sensor to measure the whole-body startle response.

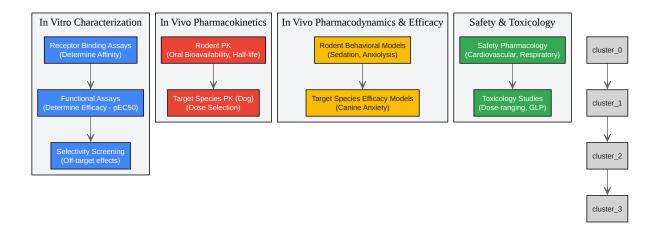
Procedure:

- Rats are acclimated to the startle chambers.
- A baseline startle response is measured by presenting a series of loud, brief acoustic stimuli.
- Tasipimidine or vehicle is administered (e.g., subcutaneously).
- The startle response to the same acoustic stimuli is measured at various time points after dosing.
- Data Analysis: The amplitude of the startle response is compared between the Tasipimidine-treated and vehicle-treated groups.
- Spontaneous Locomotor Activity in Mice:
 - Objective: To evaluate the sedative and hypolocomotor effects of Tasipimidine.
 - Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
 - Procedure:
 - Mice are habituated to the testing room.
 - Tasipimidine or vehicle is administered (e.g., subcutaneously or orally).
 - Mice are placed individually into the open-field arenas.
 - Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.
 - Data Analysis: The total locomotor activity is compared between the treatment groups.



Workflow for Preclinical Evaluation

The preclinical evaluation of a compound like Tasipimidine typically follows a structured workflow from in vitro characterization to in vivo efficacy and safety studies.



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A typical preclinical evaluation workflow.

Clinical Development and Future Directions

While Tasipimidine has found a clinical application in veterinary medicine for canine anxiety, its development for human insomnia has been halted.[5][6] The discontinuation was due to a lack of efficacy in a Phase 2 trial, where it did not significantly improve sleep onset or duration compared to placebo.[5] Despite this, the compound was reported to be well-tolerated.[5]

The selective α2A-adrenoceptor agonist mechanism remains a target of interest for conditions characterized by sympathetic overactivity. Future research could explore the potential of Tasipimidine or similar compounds in other therapeutic areas, such as other anxiety disorders, or as an adjunct in anesthesia.



Conclusion

Tasipimidine is a well-characterized, potent, and selective $\alpha 2A$ -adrenoceptor agonist with demonstrated anxiolytic and sedative properties in preclinical models and in its approved veterinary indication. Its pharmacological profile is defined by its high affinity and functional selectivity for the $\alpha 2A$ subtype, leading to a reduction in central noradrenergic outflow. While its development for human insomnia was not successful, the comprehensive data available on its pharmacology, pharmacokinetics, and pharmacodynamics provide a valuable foundation for further research into the therapeutic potential of selective $\alpha 2A$ -adrenoceptor agonists.

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References

- 1. medicines.health.europa.eu [medicines.health.europa.eu]
- 2. Tessie | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Tasipimidine | C13H16N2O2 | CID 71767208 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Veterinary medicines European public assessment report (EPAR): Tessie, tasipimidine,
 Status: Authorised | European Federation of Internal Medicine [efim.org]
- 5. Frontiers | Use of real-world data as pivotal evidence in veterinary regulatory applications [frontiersin.org]
- 6. Tezspire | European Medicines Agency (EMA) [ema.europa.eu]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. ec.europa.eu [ec.europa.eu]
- To cite this document: BenchChem. [Tasipimidine Sulfate: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413414#tasipimidine-sulfate-pharmacological-profile]

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